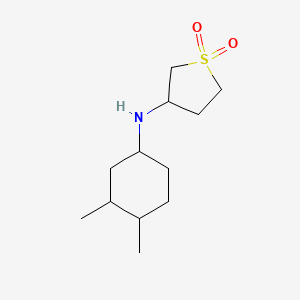![molecular formula C11H15N3O3 B7595383 2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595383.png)
2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid, also known as Mpcac, is a chemical compound that has been extensively studied for its potential use in scientific research. Mpcac is a cyclic amino acid that is structurally similar to proline, and it has been shown to have a range of interesting biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid is not fully understood, but it is believed to involve its ability to bind to specific receptors or enzymes in the body. In the case of DPP-4 inhibition, this compound is thought to bind to the active site of the enzyme, preventing it from breaking down certain peptides that regulate glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a range of interesting biochemical and physiological effects. In addition to its DPP-4 inhibitory activity, this compound has been shown to have antioxidant and anti-inflammatory properties, and it may also have neuroprotective effects. This compound has also been shown to modulate the immune system, potentially making it useful for the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid has several advantages for use in lab experiments, including its stability and solubility in water and organic solvents. However, one limitation is its relatively high cost, which may make it less accessible for some researchers.
Direcciones Futuras
There are several possible future directions for research on 2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid. One area of interest is the development of this compound-based drug delivery systems, which could be used to target specific tissues or cells in the body. Another potential direction is the study of this compound's effects on the gut microbiome, which has been implicated in a range of health conditions. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, this compound is a promising compound for scientific research, with a range of potential applications in drug development, drug delivery, and disease treatment. While there is still much to learn about the mechanism of action of this compound, its interesting biochemical and physiological effects make it a valuable tool for researchers in a range of fields.
Métodos De Síntesis
2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One common method involves the coupling of the protected amino acid 2-methylpyrazole-3-carboxylic acid with the protected cyclopentane-1,2-diamine, followed by deprotection and purification. The resulting this compound product can then be characterized using NMR spectroscopy and other analytical techniques.
Aplicaciones Científicas De Investigación
2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid has been studied for a range of scientific research applications, including as a potential therapeutic agent for various diseases. One area of research has focused on the use of this compound as an inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in glucose metabolism and has been implicated in the development of type 2 diabetes. This compound has also been studied for its potential use as a drug delivery system, due to its ability to form stable complexes with metal ions.
Propiedades
IUPAC Name |
2-[(2-methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-14-9(5-6-12-14)10(15)13-8-4-2-3-7(8)11(16)17/h5-8H,2-4H2,1H3,(H,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEMCJRDDKOZBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2CCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide](/img/structure/B7595301.png)

![(E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid](/img/structure/B7595311.png)

![2-[3-(Cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid](/img/structure/B7595323.png)

![2-[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7595332.png)
![3-[[2-(Dimethylamino)pyrimidin-4-yl]-methylamino]-2-methylpropanoic acid](/img/structure/B7595340.png)
![2-[1-[2-(Dimethylamino)pyrimidin-4-yl]piperidin-3-yl]acetic acid](/img/structure/B7595363.png)

![(2-Aminocyclopentyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7595392.png)


![N-[4-(hydroxymethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B7595410.png)